molecular formula C14H17N B072661 2-Butyl-3-methylquinoline CAS No. 1531-62-0

2-Butyl-3-methylquinoline

Cat. No. B072661
CAS RN: 1531-62-0
M. Wt: 199.29 g/mol
InChI Key: VVRRMVOHADLIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-3-methylquinoline (BMQ) is a naturally occurring compound found in various plant species. It belongs to the family of quinolines, which are known for their diverse biological activities. BMQ has gained attention in recent years due to its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism Of Action

2-Butyl-3-methylquinoline's mechanism of action is not fully understood, but it is believed to interact with certain receptors in the brain. Specifically, 2-Butyl-3-methylquinoline has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and lipid metabolism. 2-Butyl-3-methylquinoline may also interact with other receptors such as the NMDA receptor, which is involved in learning and memory.

Biochemical And Physiological Effects

2-Butyl-3-methylquinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Butyl-3-methylquinoline can protect neurons from oxidative stress and cell death. 2-Butyl-3-methylquinoline has also been shown to enhance synaptic plasticity, which is important for learning and memory. In vivo studies have shown that 2-Butyl-3-methylquinoline can improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Butyl-3-methylquinoline in lab experiments is its fluorescent properties, which allow for the visualization and tracking of specific neurons in real-time. 2-Butyl-3-methylquinoline is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of 2-Butyl-3-methylquinoline is its potential toxicity at high concentrations. It is important to use appropriate safety measures and to carefully monitor the dosage when working with 2-Butyl-3-methylquinoline.

Future Directions

There are several future directions for research on 2-Butyl-3-methylquinoline. One area of interest is its potential therapeutic applications in neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for 2-Butyl-3-methylquinoline in these conditions. Another area of interest is the development of new synthesis methods for 2-Butyl-3-methylquinoline that can improve yield and purity. Additionally, more research is needed to fully understand 2-Butyl-3-methylquinoline's mechanism of action and its interactions with various receptors in the brain.
Conclusion:
In conclusion, 2-Butyl-3-methylquinoline is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its fluorescent properties and ease of synthesis make it an attractive tool for studying neuronal activity and receptor function. Further research is needed to fully understand 2-Butyl-3-methylquinoline's mechanism of action and its potential therapeutic applications in neurodegenerative diseases.

Synthesis Methods

2-Butyl-3-methylquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aromatic amine and an aldehyde or ketone. Another method involves the cyclization of 2-aminobutane and 3-methylquinoline in the presence of a Lewis acid. The yield and purity of 2-Butyl-3-methylquinoline can vary depending on the synthesis method used.

Scientific Research Applications

2-Butyl-3-methylquinoline has shown promise as a research tool in various scientific fields. In neuroscience, 2-Butyl-3-methylquinoline has been used as a fluorescent dye to label specific neurons in the brain. This allows for the visualization and tracking of neuronal activity in real-time. 2-Butyl-3-methylquinoline has also been used as a ligand to study the function of certain receptors in the brain. In addition, 2-Butyl-3-methylquinoline has been investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

1531-62-0

Product Name

2-Butyl-3-methylquinoline

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

2-butyl-3-methylquinoline

InChI

InChI=1S/C14H17N/c1-3-4-8-13-11(2)10-12-7-5-6-9-14(12)15-13/h5-7,9-10H,3-4,8H2,1-2H3

InChI Key

VVRRMVOHADLIPW-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2C=C1C

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C=C1C

synonyms

2-Butyl-3-methylquinoline

Origin of Product

United States

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